Ethyl tosylcarbamate Ethyl tosylcarbamate Gliclazide Impurity C is an intermediate in the synthesis of Gliclazide.
Brand Name: Vulcanchem
CAS No.: 5577-13-9
VCID: VC21346827
InChI: InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
SMILES: CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Molecular Formula: C10H13NO4S
Molecular Weight: 243.28 g/mol

Ethyl tosylcarbamate

CAS No.: 5577-13-9

Cat. No.: VC21346827

Molecular Formula: C10H13NO4S

Molecular Weight: 243.28 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethyl tosylcarbamate - 5577-13-9

CAS No. 5577-13-9
Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
IUPAC Name ethyl N-(4-methylphenyl)sulfonylcarbamate
Standard InChI InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)
Standard InChI Key DFWQXANLGSXMKF-UHFFFAOYSA-N
SMILES CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Canonical SMILES CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Appearance Solid
Melting Point 74-83°C

Chemical Identity and Nomenclature

Ethyl tosylcarbamate, with the molecular formula C₁₀H₁₃NO₄S and molecular weight of 243.28 g/mol, is identified by the CAS registry number 5577-13-9 . The compound is known by several synonyms, including tosylurethane, ethyl [(4-methylphenyl)sulphonyl]carbamate, tosylcarbamic acid ethyl ester, and N-(p-tolylsulfonyl)carbamic acid ethyl ester . These various nomenclatures reflect the compound's structural elements and its relationship to other chemical families. The EINECS (European Inventory of Existing Commercial Chemical Substances) number for this compound is 2269529, further establishing its recognition in chemical databases and regulatory frameworks .

The systematic naming of ethyl tosylcarbamate follows IUPAC conventions, with the "ethyl" prefix denoting the ethyl group attached to the carbamate moiety, while "tosyl" refers to the p-toluenesulfonyl group. This nomenclature provides insights into the compound's structure and functional groups, which are critical determinants of its chemical behavior and applications in various contexts.

Structural Characteristics

Ethyl tosylcarbamate features a unique molecular architecture that combines several functional groups. The core structure consists of a carbamate group (–NHCO₂Et) with a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom. This arrangement creates a molecule with distinct reactive sites and chemical properties. The presence of both electron-withdrawing and electron-donating groups within the structure contributes to its chemical versatility and reactivity patterns.

Physical and Chemical Properties

Ethyl tosylcarbamate exists as a white solid at room temperature with well-characterized physical properties that influence its handling, storage, and applications . Its physical state and appearance make it amenable to various laboratory and industrial processes, while its specific chemical properties determine its reactivity and potential applications.

Physical Properties

The compound exhibits a melting point range of 82-84°C, indicating its solid state under standard conditions . With a boiling point of approximately 272°C at atmospheric pressure (100.8-101 kPa), ethyl tosylcarbamate demonstrates relatively high thermal stability . The density of the compound is 1.38 g/cm³ at 20°C, which is higher than water, reflecting its molecular composition and packing arrangement in the solid state .

The compound's solubility profile reveals limited solubility in common organic solvents, with ethyl tosylcarbamate being only slightly soluble in chloroform and ethyl acetate . This solubility behavior affects its purification methods and applications in synthetic chemistry. The vapor pressure of ethyl tosylcarbamate ranges from 1.8 to 7.9 Pa at temperatures between 20-25°C, indicating low volatility under ambient conditions .

Additional physical parameters include a partition coefficient (LogP) ranging from 0.73 to 1.7 at 23°C and pH 2-7, suggesting moderate lipophilicity . The surface tension has been measured at 63.8 mN/m for a 1 g/L solution at 20°C . These properties are summarized in the following table:

Physical PropertyValue
AppearanceWhite solid
Melting Point82-84°C
Boiling Point272°C (at 100.8-101 kPa)
Density1.38 g/cm³ (at 20°C)
SolubilitySlightly soluble in chloroform and ethyl acetate
Vapor Pressure1.8-7.9 Pa (at 20-25°C)
LogP0.73-1.7 (at 23°C, pH 2-7)
Surface Tension63.8 mN/m (1 g/L at 20°C)

Chemical Reactivity

The chemical reactivity of ethyl tosylcarbamate stems from its functional groups, particularly the carbamate and sulfonamide moieties. The tosyl group (p-toluenesulfonyl) acts as an electron-withdrawing group, making the adjacent nitrogen more acidic and thus more reactive in certain chemical transformations. This enhanced reactivity makes ethyl tosylcarbamate valuable in organic synthesis, where it can serve as both a reagent and an intermediate.

The carbamate portion of the molecule represents another reactive site, potentially undergoing hydrolysis under acidic or basic conditions, or participating in various substitution reactions. These reactivity patterns are exploited in synthetic pathways, particularly in pharmaceutical chemistry where ethyl tosylcarbamate serves as a building block for more complex molecules.

Synthesis and Manufacturing

Ethyl tosylcarbamate is typically synthesized through the reaction of ethyl carbamate with p-toluenesulfonyl chloride in the presence of a suitable base such as pyridine. This reaction involves the nucleophilic attack of the carbamate nitrogen on the sulfonyl chloride, forming the tosylcarbamate product with the elimination of hydrogen chloride, which is neutralized by the base.

The synthesis can be represented by the following reaction:

Ethyl carbamate + p-Toluenesulfonyl chloride → Ethyl tosylcarbamate + HCl

In industrial settings, this reaction may be optimized using continuous flow reactors to ensure consistent product quality and yield. Reaction parameters such as temperature, pressure, and stoichiometry are carefully controlled to maximize efficiency and minimize byproduct formation. The resulting product is typically purified through recrystallization or chromatographic techniques to achieve the desired purity level, which is often specified as 95% or higher for commercial grades .

Applications in Pharmaceutical Synthesis

One of the most significant applications of ethyl tosylcarbamate is in pharmaceutical synthesis, particularly as an intermediate in the preparation of antidiabetic medications. The compound's unique structure and reactivity make it valuable in constructing more complex molecular architectures with specific biological activities.

Role in Antidiabetic Drug Synthesis

Ethyl tosylcarbamate serves as a key intermediate in the synthesis of gliclazide, a sulfonylurea antidiabetic medication used in the treatment of type 2 diabetes . The structural features of ethyl tosylcarbamate contribute directly to the pharmacophore of gliclazide, which functions by stimulating insulin release from pancreatic beta cells. This synthetic pathway demonstrates the compound's importance in medicinal chemistry and pharmaceutical manufacturing.

Biological Activity and Mechanism of Action

The biological relevance of ethyl tosylcarbamate extends to its role in compounds that influence cellular signaling pathways. Derivatives containing the tosylcarbamate structure, such as gliclazide, function as blockers of ATP-sensitive potassium currents in beta cells, with an IC50 value of 184 nM . This mechanism involves binding to the sulfonylurea receptor, leading to cell membrane depolarization and triggering insulin release.

This biological activity highlights the significance of ethyl tosylcarbamate's structural elements in developing therapeutic agents targeting specific cellular mechanisms. Understanding these structure-activity relationships is crucial for rational drug design and the development of improved antidiabetic medications.

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Analytical Methods and Characterization

The identification and quality assessment of ethyl tosylcarbamate typically involve various analytical techniques that provide information about its structural integrity, purity, and physical properties. These methods are essential for both research applications and quality control in manufacturing settings.

Spectroscopic Analysis

Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly employed for structural confirmation and purity assessment of ethyl tosylcarbamate. These methods provide detailed information about the compound's molecular structure, functional groups, and potential impurities.

Chromatographic Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), offer quantitative analysis of ethyl tosylcarbamate and detection of impurities. These methods are invaluable for determining the purity of synthesized or commercial samples, which is typically specified as 95% or higher for research and pharmaceutical applications .

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